molecular formula C18H18O4 B6322802 Bisphenol F acetate propionate, epoxy curative, EC-298 CAS No. 1071466-53-9

Bisphenol F acetate propionate, epoxy curative, EC-298

Cat. No.: B6322802
CAS No.: 1071466-53-9
M. Wt: 298.3 g/mol
InChI Key: JARUUDOWTQBKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bisphenol F acetate propionate, epoxy curative, EC-298 is a chemical compound primarily used in the production of epoxy resins and coatings. It is known for its ability to act as a curative in epoxy/(meth)acrylate hybrid thermoset compositions, making it valuable in various industrial applications .

Mechanism of Action

Target of Action

The primary targets of Bisphenol F acetate propionate, epoxy curative, EC-298 are epoxy resins and coatings. The compound is used to make epoxy resins and coatings for various applications, such as lacquers, varnishes, liners, adhesives, plastics, water pipes, dental sealants, and food packaging .

Mode of Action

The mechanism of action of EC-298 is based on its chemical structure. The polymer consists of two main components: the bisphenol F acetate propionate and the epoxy curative. The bisphenol F acetate propionate provides the polymer with its thermoplastic properties, while the epoxy curative provides the polymer with its adhesive properties.

Biochemical Pathways

The synthesis pathway for this compound involves the reaction of Bisphenol F with acetic anhydride to form Bisphenol F acetate, which is then reacted with propionic anhydride to form Bisphenol F acetate propionate. The resulting product is then reacted with epichlorohydrin to form the epoxy curative EC-298.

Pharmacokinetics

The compound is a clear, colorless to pale yellow liquid with a viscosity of 400-700cp . It has a weight loss of less than or equal to 0.25% at 100°C, indicating its stability under heat .

Result of Action

This results in the formation of strong bonds with other materials, making it well suited for use in epoxy/(meth)acrylate hybrid thermoset compositions .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Bisphenol F acetate propionate, epoxy curative, EC-298 are not well-studied. It is known that it does not impede free radical cure, thermoset adhesives, and is used as a curative for epoxy/(meth) acrylate hybrids, hybrid epoxy/free radical thermosets

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the material is stable and does not degrade easily .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol F acetate propionate involves several steps:

Industrial Production Methods

Industrial production of Bisphenol F acetate propionate, epoxy curative, EC-298 typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The process involves precise temperature control, use of catalysts, and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Bisphenol F acetate propionate, epoxy curative, EC-298 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different epoxy derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Bisphenol F acetate propionate, epoxy curative, EC-298 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bisphenol F acetate propionate, epoxy curative, EC-298 is unique due to its specific combination of thermoplastic and adhesive properties, making it highly effective in hybrid epoxy/(meth)acrylate thermoset compositions. This sets it apart from other similar compounds that may not offer the same balance of properties .

Properties

IUPAC Name

[4-[(4-acetyloxyphenyl)methyl]phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-3-18(20)22-17-10-6-15(7-11-17)12-14-4-8-16(9-5-14)21-13(2)19/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARUUDOWTQBKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.